(S)-Phenylephrine-d3 Hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences and Chemical Biology
Deuterium (D), a stable isotope of hydrogen, has gained prominence in pharmaceutical research for several reasons. assumption.edu The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). assumption.edu This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scirp.org This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 system. researchgate.net This strategic "deuterium switch" can improve the pharmacokinetic profile of a drug, potentially leading to a longer duration of action and reduced formation of unwanted metabolites. nih.gov
Beyond altering metabolic profiles, deuterium-labeled compounds are invaluable as internal standards in quantitative analysis, especially in techniques like mass spectrometry. clearsynth.com Since they behave almost identically to the non-labeled analyte during sample preparation and analysis, they can effectively correct for variations in sample processing and instrument response, leading to highly accurate and precise measurements. clearsynth.comwaters.com
Overview of (S)-Phenylephrine-d3 Hydrochloride as a Research Tool
This compound is a deuterium-labeled version of (S)-Phenylephrine Hydrochloride, a selective alpha-1 adrenergic receptor agonist. veeprho.commedchemexpress.com In this compound, three hydrogen atoms on the methyl group of the N-methylamino side chain are replaced with deuterium atoms. nih.gov This specific labeling makes it an ideal internal standard for the quantitative analysis of Phenylephrine (B352888) in biological matrices such as plasma. veeprho.com
The primary application of this compound is in pharmacokinetic studies, where researchers aim to determine the concentration of Phenylephrine over time after administration. veeprho.com By adding a known amount of the deuterated standard to a biological sample, scientists can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the amount of the non-labeled drug present. veeprho.comnih.gov This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Phenylephrine.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₉H₁₀D₃NO₂ · HCl |
| Molecular Weight | 206.68 g/mol |
| IUPAC Name | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
| Primary Application | Internal standard in quantitative mass spectrometry |
| Parent Compound | Phenylephrine |
Note: Data sourced from PubChem and other chemical suppliers. nih.govaxios-research.com
Historical Context of Deuterated Analogs in Mechanistic and Quantitative Studies
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934. wikipedia.org Initially, its application was largely in elucidating chemical reaction mechanisms through the kinetic isotope effect. wikipedia.org By the mid-20th century, researchers began to explore the effects of deuterium substitution on the metabolism of various drugs, including barbiturates and antibiotics. scirp.org
The concept of using deuterated compounds as internal standards in mass spectrometry gained traction with the advancement of analytical instrumentation. It was recognized that these labeled analogs could significantly improve the reliability of quantitative bioanalysis. nih.gov While stable isotope-labeled internal standards are now considered the gold standard, their early use highlighted potential challenges, such as chromatographic separation from the analyte, which can sometimes occur due to the deuterium isotope effect. waters.comnih.gov Despite these considerations, the overwhelming benefits of precision and accuracy have solidified the role of deuterated standards in modern research. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for further development of deuterated therapeutics. scirp.orgnih.gov
Properties
Molecular Formula |
C₉H₁₁D₃ClNO₂ |
|---|---|
Molecular Weight |
206.68 |
Synonyms |
(αS)-3-Hydroxy-α-[(methylamino)methyl]benzenemethanol-d3 Hydrochloride (1:1); (+)-m-Hydroxy-α-[(methylamino)methyl]-benzyl Alcohol-d3; (+)-Phenylephrine-d3 Hydrochloride_x000B_ |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing S Phenylephrine D3 Hydrochloride
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantification of pharmaceuticals due to its high sensitivity and selectivity thermofisher.com. In the analysis of phenylephrine (B352888), the use of its deuterated analog, (S)-Phenylephrine-d3 Hydrochloride, is instrumental for developing reliable and reproducible bioanalytical assays.
In quantitative bioanalysis, an internal standard (IS) is added to samples and calibrators to correct for variability throughout the analytical process. This compound is an ideal internal standard for phenylephrine analysis because it is chemically and physically almost identical to the analyte of interest, phenylephrine researchgate.net. This near-identical nature ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer researchgate.netwikipedia.org.
The primary function of a stable-isotope-labeled (SIL) internal standard like this compound is to compensate for procedural variations and inefficiencies, including losses during sample preparation and fluctuations in instrument response scispace.com. Because the SIL internal standard co-elutes chromatographically with the non-labeled analyte, it experiences the same analytical conditions, thereby enabling a more accurate and precise quantification based on the ratio of the analyte's response to the internal standard's response texilajournal.com. This approach is considered the gold standard in quantitative LC-MS/MS assays scispace.com.
A significant challenge in LC-MS/MS analysis, especially with biological samples like plasma or urine, is the phenomenon known as "matrix effects." . These effects arise from co-eluting endogenous components of the sample matrix that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal) . This variability can severely compromise the accuracy and precision of the quantitative results .
The use of a deuterated analog such as this compound is the most effective strategy to mitigate these matrix effects wikipedia.org. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column at the same time texilajournal.com. Consequently, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the sample matrix wikipedia.orgtexilajournal.com. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to a more reliable and accurate measurement wikipedia.org. While the use of deuterated standards is highly effective, it is important to note that in some cases, slight chromatographic separation between the analyte and its deuterated standard (the deuterium (B1214612) isotope effect) can lead to differential matrix effects, although this is not a common occurrence myadlm.org.
The development of robust, high-throughput LC-MS/MS methods requires careful optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and speed of analysis. For phenylephrine, various methods have been developed and validated for its determination in different matrices.
Key chromatographic parameters include the choice of the analytical column, mobile phase composition, and flow rate. Hydrophilic interaction liquid chromatography (HILIC) and reversed-phase C18 columns are commonly employed for the separation of polar compounds like phenylephrine researchgate.netnih.govnih.gov. Mass spectrometric conditions are optimized by selecting the appropriate ionization mode, typically positive electrospray ionization (ESI), and identifying the most stable and intense precursor-to-product ion transitions for selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM) thermofisher.comnih.gov.
The table below summarizes typical parameters from published LC-MS/MS methods for the analysis of phenylephrine.
| Parameter | Method 1 (Human Plasma) nih.gov | Method 2 (Aqueous/QC) thermofisher.com | Method 3 (Derivatized, Human Plasma) google.com |
| Chromatographic Column | BEH HILIC (2.1 x 100 mm, 1.7 µm) | Hypersil GOLD (50 x 2.1 mm, 1.9 µm) | Gemini C18 (2.0 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10mM ammonium (B1175870) formate (B1220265) (pH 3.5) (90:10, v/v) | Gradient with Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | Gradient with Water (0.1% formic acid) and Acetonitrile |
| Flow Rate | 0.4 mL/min | Not Specified | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Heated Electrospray Ionization (HESI) | Positive Electrospray Ionization (ESI) |
| Mass Transitions (m/z) | Phenylephrine: 168.1 → 135.0 | Not Specified | Derivatized Phenylephrine: 634.05 → 537.01 |
| Internal Standard Transition | Not Specified | Not Specified | Derivatized Phenylephrine-d3: 637.07 → 540.07 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Trace Analysis
While LC-MS/MS is more commonly used for the analysis of polar compounds like phenylephrine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for trace analysis scioninstruments.com. Due to the low volatility and thermal instability of phenylephrine, a chemical derivatization step is typically required prior to GC-MS analysis. This process involves converting the polar hydroxyl and amine groups into less polar, more volatile, and more thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers .
In this context, this compound would be subjected to the same derivatization reaction as the non-labeled analyte. It would then serve as an internal standard to correct for variations in the efficiency of the derivatization reaction, potential degradation during injection into the hot GC inlet, and any other variability during the chromatographic run and detection researchgate.net. The use of a deuterated standard is crucial for achieving accurate quantification in trace analysis by GC-MS.
Application in Quality Control (QC) and Method Validation (MV) for Non-Deuterated Phenylephrine
This compound is an essential tool for the quality control (QC) and method validation (MV) of analytical procedures designed to quantify its non-deuterated counterpart axios-research.com. As a well-characterized chemical compound, it is used as a reference standard in the development and validation of new analytical methods axios-research.com.
During method validation, which is performed according to stringent guidelines such as those from the International Council for Harmonisation (ICH), the deuterated standard is used to rigorously assess method performance bepls.comsemanticscholar.org. Key validation parameters including accuracy, precision, linearity, selectivity, and the lower limit of quantification (LLOQ) are evaluated using calibration standards and quality control samples prepared with the analyte and the internal standard thermofisher.comnih.gov. For instance, accuracy is determined by analyzing QC samples with known concentrations and comparing the measured concentration to the nominal value, while precision is assessed by the reproducibility of these measurements thermofisher.com.
In a routine laboratory setting, this compound is incorporated into QC samples that are analyzed alongside unknown samples in each analytical batch thermofisher.comlcms.cz. This practice ensures the continued accuracy and reliability of the analytical method over time and provides confidence in the reported quantitative data for non-deuterated phenylephrine thermofisher.com.
Mechanistic Investigations of Isotopic Effects on Phenylephrine Metabolism and Pharmacokinetics Pre Clinical and in Vitro Models
Deuterium (B1214612) Isotope Effects on Cytochrome P450-Mediated Metabolism (e.g., Monoamine Oxidase Activity)
The metabolism of many drugs is heavily reliant on the cytochrome P450 (CYP) enzyme system, which is responsible for a vast number of oxidative reactions. nih.govnih.gov The breaking of a C-H bond is a frequent and often rate-limiting step in these reactions. nih.govnih.gov The introduction of deuterium at a metabolically active site can therefore have a significant impact, a phenomenon known as the deuterium isotope effect. nih.govnih.gov If a substantial primary deuterium KIE is observed, it provides strong evidence that hydrogen abstraction is a critical, at least partially rate-limiting, step in the metabolic process. nih.govnih.gov
While specific studies on (S)-Phenylephrine-d3 Hydrochloride's interaction with monoamine oxidase (MAO) are not extensively detailed in the provided results, the general principles of deuterium isotope effects on enzymes like CYPs are well-established. nih.govnih.gov These enzymes play a crucial role in the clearance of numerous drugs. plos.org The complexity of these enzymatic reactions means that a deuteration strategy requires careful consideration of the specific CYP isoforms involved and the precise location of deuterium substitution. plos.org The magnitude of the KIE can be influenced by the specific chemotype of the drug and the position of deuteration. plos.org For instance, research on other compounds has shown that the rate-limiting step can be isotopically sensitive, and the effect on intrinsic clearance depends on both the position and the extent of deuteration. plos.org
The primary mechanism of action for phenylephrine (B352888) is as a selective alpha-1 adrenergic receptor agonist. nih.gov Its metabolism, however, is a key determinant of its pharmacokinetic profile. The investigation of deuterium isotope effects, therefore, provides valuable insights into the potential for modifying its metabolic fate to enhance its therapeutic properties.
In Vitro Metabolic Stability Studies of this compound in Hepatic Microsomal Systems
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing a means to assess how susceptible a compound is to metabolism by liver enzymes. researchgate.netspringernature.com These studies typically utilize liver-derived systems such as hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. researchgate.netthermofisher.comresearchgate.net By incubating a test compound with these microsomal systems and measuring its depletion over time, researchers can determine key parameters like the metabolic half-life (T1/2) and intrinsic clearance (Clint). researchgate.netresearchgate.net This data is crucial for ranking compounds, understanding structure-activity relationships to improve metabolic stability, and predicting in vivo clearance. researchgate.net
For this compound, such studies would involve comparing its metabolic stability to that of its non-deuterated counterpart, phenylephrine. The expectation is that the C-D bonds in the deuterated compound would be more resistant to enzymatic cleavage by microsomal enzymes. This would result in a longer half-life and lower intrinsic clearance for this compound in these in vitro systems.
While specific data tables for this compound were not available in the search results, the general methodology is well-documented. springernature.comthermofisher.com A typical experiment would involve:
Incubating the test compounds (phenylephrine and this compound) and positive controls with liver microsomes in a temperature-controlled environment (e.g., 37°C). thermofisher.com
Taking samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). thermofisher.com
Analyzing the concentration of the parent compound remaining at each time point using a sensitive analytical method like LC-MS/MS. springernature.com
Calculating the in vitro half-life from the rate of disappearance of the parent compound. thermofisher.com
The results from these studies would provide a direct measure of the impact of deuteration on the metabolic stability of phenylephrine in a controlled in vitro setting.
Identification of Metabolic Pathways and Deuteration-Induced Shifts in Non-Human Biological Systems
The metabolic pathways of a drug determine how it is transformed within the body, influencing its efficacy and duration of action. For phenylephrine, metabolism is a significant route of elimination. nih.gov The introduction of deuterium can not only slow down metabolism at the site of deuteration but also potentially shift the metabolic focus to other parts of the molecule, a phenomenon known as "metabolic switching." plos.org
Identifying the metabolites of this compound in non-human biological systems, such as in studies using rat liver microsomes or in whole-animal studies, is crucial for understanding these deuteration-induced shifts. researchgate.net By comparing the metabolite profiles of phenylephrine and its deuterated analog, researchers can pinpoint which metabolic pathways are affected by the isotopic substitution. For example, if a major metabolic pathway for phenylephrine involves oxidation at a site that is deuterated in this compound, one would expect to see a decrease in the formation of the corresponding metabolite and potentially an increase in metabolites formed through alternative pathways. plos.org
This analysis of metabolic switching is complex, as the pattern of altered metabolism can be intricate and dependent on the specific location of the deuterium atoms. plos.org Studies on other deuterated compounds have shown that metabolic switching can occur to various positions on the molecule, including both deuterated and non-deuterated sites. plos.org
Comparative Pre-Clinical Pharmacokinetic Analysis of Phenylephrine and this compound
Pre-clinical pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo. A comparative analysis of the pharmacokinetics of phenylephrine and this compound would provide critical information on the real-world impact of deuteration.
Following oral or intravenous administration in animal models, plasma concentrations of both compounds would be measured over time to determine key pharmacokinetic parameters. nih.gov Based on the principles of the kinetic isotope effect, it is hypothesized that this compound would exhibit an altered pharmacokinetic profile compared to phenylephrine.
Hypothesized Pharmacokinetic Differences:
| Pharmacokinetic Parameter | Expected Change with Deuteration ((S)-Phenylephrine-d3 HCl vs. Phenylephrine) | Rationale |
| Cmax (Maximum Concentration) | Potentially Increased | Slower first-pass metabolism could lead to more of the drug reaching systemic circulation. |
| AUC (Area Under the Curve) | Increased | Reduced metabolic clearance would lead to greater overall drug exposure. |
| t1/2 (Half-life) | Prolonged | Slower metabolism would result in the drug remaining in the body for a longer period. nih.gov |
| Oral Bioavailability | Increased | Reduced first-pass metabolism in the gut wall and liver would increase the fraction of the administered dose that reaches systemic circulation. nih.gov |
These expected changes are based on the premise that deuteration at a key metabolic site will slow down the enzymatic processes responsible for clearing phenylephrine from the body. Studies on phenylephrine have shown it has a relatively low oral bioavailability of about 38% due to high first-pass metabolism. nih.gov Therefore, a reduction in this pre-systemic metabolism through deuteration could lead to a significant improvement in its pharmacokinetic profile.
Investigation of Absorption, Distribution, and Excretion Processes in Pre-clinical Models
Understanding the absorption, distribution, and excretion (ADE) of this compound is fundamental to characterizing its complete pharmacokinetic profile.
Absorption: Following oral administration in pre-clinical models, phenylephrine is rapidly absorbed. nih.govnih.gov It is anticipated that the absorption characteristics of this compound would be similar to the parent compound, as deuteration is not expected to significantly alter the physicochemical properties that govern passive diffusion across the intestinal wall. However, food can delay the absorption of phenylephrine, a factor that would also likely affect its deuterated analog. nih.govfda.gov
Distribution: Once absorbed, a drug distributes into various tissues and organs. Studies with radiolabeled analogs of other compounds have shown wide distribution throughout the body. nih.govnih.gov For a similar compound, fenoterol, the highest concentrations were found in the digestive tract, kidneys, trachea, and liver after oral administration, with very low concentrations in the brain. nih.gov It is expected that the tissue distribution pattern of this compound would largely mirror that of phenylephrine. The volume of distribution for phenylephrine is large, indicating significant storage in peripheral tissues. nih.gov
Excretion: The primary route of excretion for a drug and its metabolites is a critical aspect of its disposition. For phenylephrine, a significant portion is metabolized and the metabolites are excreted in the urine. nih.gov Studies on similar compounds have shown that excretion can occur through both urine and feces. nih.govmdpi.com A comparative study of the excretion of phenylephrine and this compound would reveal if the deuteration alters the primary route of elimination. For example, a decrease in metabolic clearance could potentially lead to a higher proportion of the unchanged drug being excreted.
Molecular and Receptor Level Interaction Studies of S Phenylephrine D3 Hydrochloride
Binding Kinetics and Affinity Profiling for Adrenergic Receptors (e.g., α1-Adrenoceptor Subtypes)
(S)-Phenylephrine is a well-established selective agonist for α1-adrenergic receptors (α1-ARs). medchemexpress.comnih.govdrugbank.com Its binding affinity has been characterized across the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). Affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. The pKi value, which is the negative logarithm of the Ki, is often used for easier comparison.
Studies on the non-deuterated (R)-(-)-Phenylephrine (the pharmacologically active enantiomer) have determined its affinity for human α1-adrenoceptor subtypes. For instance, pKi values have been reported as 5.86 for the α1D subtype, 4.87 for the α1B subtype, and 4.70 for the α1A subtype, indicating a degree of selectivity for the α1D receptor. medchemexpress.com Another study reported a pKi of 6.01 for phenylephrine (B352888) at the rat α1A-adrenoceptor. guidetopharmacology.org
The process of receptor binding involves the ligand associating with and dissociating from the receptor. These rates (k_on and k_off, respectively) determine the equilibrium dissociation constant (Kd) and the residence time of the ligand on the receptor. While specific kinetic parameters for (S)-Phenylephrine-d3 Hydrochloride are not available, the deuterium (B1214612) substitution at the N-methyl group is not expected to significantly alter these kinetics. This position is generally not involved in bond-forming or bond-breaking events during the initial binding to the receptor, so a significant kinetic isotope effect is unlikely. The binding is primarily driven by interactions such as hydrogen bonding from the hydroxyl groups and the protonated amine, as well as aromatic interactions of the phenol (B47542) ring within the receptor's binding pocket. nih.gov
Table 1: Binding Affinities (pKi) of (R)-(-)-Phenylephrine for Adrenergic Receptor Subtypes. Data is for the non-deuterated compound. medchemexpress.comguidetopharmacology.org
Mechanistic Studies on Receptor Agonism and Signal Transduction Pathways in Cellular Models
Upon binding to α1-adrenergic receptors, phenylephrine acts as an agonist, stabilizing a receptor conformation that triggers intracellular signaling cascades. The α1-ARs are canonical G-protein coupled receptors (GPCRs) that couple primarily to the Gq/11 family of G-proteins. nih.govfrontiersin.org
The activation of the Gq protein initiates the following key steps:
Phospholipase C (PLC) Activation: The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C. frontiersin.org
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. frontiersin.orgnih.gov
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ along with DAG leads to the activation of Protein Kinase C, which then phosphorylates various downstream target proteins, resulting in a cellular response.
This pathway is the primary mechanism behind the physiological effects of phenylephrine, such as smooth muscle contraction. frontiersin.org Research has also shown that phenylephrine can stimulate the Na+/H+ exchanger in cardiac cells, contributing to its inotropic effects. consensus.app Furthermore, some studies suggest that α1-ARs can signal through alternative or "biased" pathways. The concept of biased agonism proposes that a ligand can selectively activate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). nih.govmdpi.com While phenylephrine is generally considered a standard Gq agonist, the potential for biased signaling at α1-ARs is an active area of research. nih.gov
The deuteration in this compound does not alter its fundamental chemical structure or stereochemistry, so it is expected to activate the same Gq-PLC-IP3 signal transduction pathway as its non-deuterated counterpart.
Allosteric Modulation and Orthosteric Binding Site Characterization Using Deuterated Probes
In receptor pharmacology, ligands are classified based on their binding site. Orthosteric ligands bind to the primary, endogenous agonist binding site, whereas allosteric modulators bind to a distinct, secondary site on the receptor. ontosight.ainih.gov Phenylephrine is an orthosteric agonist, as it competes with endogenous catecholamines like norepinephrine (B1679862) for the same binding pocket on the adrenergic receptor. nih.gov
Deuterated probes like this compound are valuable tools for characterizing these binding sites. In competitive binding assays, the deuterated compound can be used as a stable, easily quantifiable tracer to study the binding of other unlabeled ligands to the orthosteric site. By measuring the displacement of the deuterated probe by a test compound, one can determine the affinity of the test compound for the orthosteric site.
Furthermore, these probes can be instrumental in studying allosteric modulation. A positive allosteric modulator (PAM) or negative allosteric modulator (NAM) would bind to its own site and, in doing so, alter the affinity or efficacy of the orthosteric ligand. nih.govnih.gov For example, in the presence of a PAM, the binding affinity of this compound would increase, while a NAM would cause it to decrease. ontosight.ainih.gov This allows for detailed characterization of the cooperativity between the orthosteric and allosteric sites. While research into allosteric modulators for α1-ARs is ongoing, this compound serves as a potential tool for these advanced pharmacological investigations. nih.govresearchgate.net
Structural Biology Approaches to Elucidate Ligand-Receptor Complexes (e.g., X-ray Crystallography, Cryo-EM)
Understanding the precise interaction between a ligand and its receptor at an atomic level requires structural biology techniques like X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM). technologynetworks.comnih.gov These methods have been revolutionary for understanding GPCR structure and function. osti.gov
In recent years, high-resolution Cryo-EM structures of the human α1A-adrenergic receptor have been determined. proquest.comnih.gov These structures, solved in complex with agonists like norepinephrine and other selective ligands, reveal the detailed architecture of the orthosteric binding pocket. osti.govnih.gov They show how specific amino acid residues in the transmembrane helices of the receptor form critical hydrogen bonds and aromatic interactions with the functional groups of the agonist.
Table of Mentioned Compounds
Applications of S Phenylephrine D3 Hydrochloride As a Research Probe
Use in Quantitative Proteomics and Metabolomics Research
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, providing a robust method for comparing protein and metabolite abundance between different samples. nih.gov In this context, (S)-Phenylephrine-d3 Hydrochloride functions as an ideal internal standard.
In quantitative proteomics, stable isotope labeling with deuterated compounds is a common and cost-effective technique. nih.govacs.org The process involves adding a known quantity of the deuterated standard, such as this compound, to a biological sample. Because the deuterated standard is chemically identical to the endogenous, non-labeled (light) compound, it behaves similarly during sample preparation and analysis. clearsynth.com However, its increased mass, due to the replacement of hydrogen atoms with deuterium (B1214612), allows it to be distinguished by a mass spectrometer. nih.gov This enables precise quantification by correcting for variations in sample handling and instrument response. clearsynth.com While deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the non-deuterated version, modern analytical techniques can mitigate this effect. nih.govacs.org
Similarly, in metabolomics, stable isotope-assisted methods are crucial for the accurate quantification of metabolites in complex biological mixtures. nih.govacs.org The use of a deuterated standard like this compound in isotope dilution mass spectrometry (IDMS) allows researchers to determine the exact concentration of its non-labeled counterpart. numberanalytics.com This approach is vital for understanding the subtle metabolic changes associated with various physiological or pathological states. nih.gov Furthermore, stable isotope labeling aids in the confident identification of metabolites by helping to determine their elemental composition, a significant advantage when dealing with isobaric compounds that have the same mass but different chemical formulas. nih.govtandfonline.com
Table 1: Advantages of Using Deuterated Standards in Proteomics and Metabolomics
| Feature | Advantage in Research |
| Chemical Identity | Co-elutes and co-ionizes with the analyte, ensuring similar behavior during analysis. |
| Mass Difference | Easily distinguished from the non-labeled analyte by mass spectrometry, allowing for clear differentiation. nih.gov |
| Accurate Quantification | Acts as an internal reference to correct for sample loss and matrix effects, leading to high precision. clearsynth.com |
| Enhanced Identification | Helps in the unambiguous identification of metabolites by confirming elemental composition. nih.govtandfonline.com |
| Robustness | Stable isotope labeling methods are generally more robust and accurate than label-free quantification techniques. nih.gov |
Tracer Applications in Biochemical Pathway Elucidation
The incorporation of stable isotopes into molecules makes them powerful tracers for elucidating metabolic pathways. acs.org this compound can be used as a labeled precursor to track the transformation and fate of phenylephrine (B352888) within a biological system.
In a typical tracer study, the deuterated compound is introduced to cells, tissues, or a whole organism. acs.org Scientists then use mass spectrometry to track the incorporation of the deuterium label into downstream metabolites over time. This provides a dynamic map of metabolic flux and helps to identify previously unknown biochemical pathways without prior assumptions about the fate of the precursor. acs.org This methodology allows for a global overview of the cellular fate of a metabolite, revealing which of the hundreds of detected compounds are derived from the initial labeled precursor. acs.org
By observing the pattern and extent of isotope labeling in various molecules, researchers can piece together the sequence of biochemical reactions. nih.govtandfonline.com For instance, this technique has been used to uncover novel aspects of central carbon metabolism, such as identifying how cancer cells rewire their metabolic pathways to support rapid growth. acs.org This approach simplifies complex metabolomics data by clearly distinguishing between endogenous metabolites synthesized by the cells and exogenous compounds from the surrounding environment. tandfonline.com
Table 2: General Steps in a Biochemical Pathway Tracer Study
| Step | Description |
| 1. Tracer Selection | A stable isotope-labeled compound, like this compound, is chosen as the starting precursor. |
| 2. Experimental Design | The labeled tracer is introduced into the biological system (e.g., cell culture). nih.gov |
| 3. Sample Collection | Samples are collected at various time points to capture the dynamic changes in metabolite labeling. |
| 4. Mass Spectrometry Analysis | High-resolution mass spectrometry is used to detect and quantify the mass shift in metabolites that have incorporated the isotope. acs.org |
| 5. Data Interpretation | The labeling patterns are analyzed to map the flow of the isotope through the metabolic network, thereby elucidating the pathway. nih.gov |
Reference Standard for Drug Metabolism and Pharmacokinetic Research
The development of new pharmaceuticals heavily relies on understanding their drug metabolism and pharmacokinetic (DMPK) profiles. This compound serves as a critical reference standard in these studies. medchemexpress.com
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov To accurately measure the concentration of a drug and its metabolites in biological fluids like blood or urine, a reliable analytical method is essential. clearsynth.com Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). clearsynth.commedchemexpress.com
When this compound is added to a biological sample, it mimics the behavior of the non-labeled drug during the extraction and analysis process. clearsynth.com This allows for the precise quantification of phenylephrine, compensating for any potential variability. clearsynth.com The selective replacement of hydrogen with deuterium can sometimes alter the metabolic rate of a drug, a phenomenon known as the "kinetic isotope effect." researchgate.net While this effect can be exploited to create drugs with improved pharmacokinetic properties, in the context of a reference standard, the primary advantage is the mass difference for quantification purposes. nih.govresearchgate.net The use of such standards is indispensable for generating the reliable data needed to characterize a drug's half-life, bioavailability, and clearance. nih.gov
Table 3: Key Pharmacokinetic Parameters Determined Using Labeled Standards
| Parameter | Description |
| Cmax | The maximum concentration of the drug in the plasma after administration. |
| Tmax | The time at which Cmax is reached. |
| AUC (Area Under the Curve) | The total exposure to a drug over time, reflecting bioavailability. nih.gov |
| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. fda.gov |
| Clearance (CL) | The rate at which the drug is removed from the body. |
| Volume of Distribution (Vd) | The apparent volume into which the drug distributes in the body to produce the observed plasma concentration. nih.gov |
Utility in Investigating Drug Transport Mechanisms in Cellular Systems
Understanding how drugs cross cell membranes is fundamental to pharmacology. This compound can be employed as a probe to investigate the specific proteins, known as drug transporters, that mediate the entry and exit of phenylephrine from cells.
Drug transporters play a crucial role in determining the concentration of a drug at its site of action. By using a labeled substrate like this compound, researchers can directly measure its movement across the membranes of cultured cells that express specific transporter proteins. For example, studies have shown that phenylephrine is a substrate for the norepinephrine (B1679862) transporter (NAT), and its effects can be influenced by the release of noradrenaline from the cytoplasm. nih.gov
To identify the transporters involved, experiments can be designed where the uptake or efflux of the deuterated phenylephrine is measured in the presence and absence of known transporter inhibitors. nih.gov A reduction in the transport of the labeled compound when a specific inhibitor is present provides strong evidence for the involvement of that particular transporter. This approach is essential for understanding potential drug-drug interactions and for predicting how a drug will behave in different tissues that express varying levels of transporter proteins.
Q & A
Q. What are the recommended analytical methods for assessing the purity of (S)-Phenylephrine-d3 Hydrochloride in research settings?
To evaluate purity, reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 214 nm is the standard method. Key parameters include:
- Column : 5-µm packing L9 (4.6 mm × 10 cm) .
- Mobile phase : Buffered aqueous solution with phosphoric acid, paired with organic modifiers (e.g., acetonitrile) .
- System suitability : Ensure tailing factor ≤3.0 and relative standard deviation (RSD) ≤2.0% for peak reproducibility .
For quantification, compare sample peak responses against certified reference materials (USP Phenylephrine Hydrochloride RS) . Spectrophotometric methods (e.g., UV-Vis at 272 nm) are also validated but require cross-validation with HPLC for trace impurity detection .
Q. How should this compound be stored to maintain stability during experimental use?
- Temperature : Store at –20°C in airtight containers to prevent moisture absorption and thermal degradation .
- Handling : Use desiccants and inert atmospheres (e.g., nitrogen) during weighing to minimize hydrolysis of the deuterated methylamino group .
- Stability monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH) and track degradation via HPLC to establish shelf-life .
Q. What are the common elemental impurities and residual solvents in this compound, and how are they controlled in compliance with ICH guidelines?
- Elemental impurities : Likely trace metals include iron (≤10 ppm) and nickel (≤5 ppm), controlled per USP <232> and ICH Q3D .
- Residual solvents : Class 2 solvents (e.g., methanol ≤3000 ppm) may persist; USP <467> guidelines mandate GC headspace analysis for quantification .
- Mitigation : Use high-purity reagents and validate synthetic pathways to avoid solvent retention .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its binding affinity to α1-adrenergic receptors compared to the non-deuterated form?
Deuterium substitution at the methylamino group alters pharmacokinetic properties due to the kinetic isotope effect (KIE):
- Experimental design : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-Prazosin) on α1D, α1B, and α1A receptor subtypes .
- Data analysis : Calculate pKi values via nonlinear regression. For example, non-deuterated (R)-Phenylephrine has pKi = 5.86 (α1D), while deuterated forms may show reduced off-target metabolism but similar affinity .
- Contradiction resolution : Compare in vitro binding data with in vivo vasoconstriction assays to isolate isotopic effects from metabolic stability .
Q. What strategies can resolve discrepancies in degradation product profiles observed during accelerated stability testing of this compound?
- Method optimization : Use gradient HPLC with diode-array detection (200–350 nm) to differentiate degradation products (e.g., oxidation byproducts vs. hydrolyzed intermediates) .
- Impurity identification : Spike samples with USP reference standards (e.g., Phenylephrine Related Compounds F/G) and quantify using relative response factors .
- Root-cause analysis : Correlate degradation conditions (pH, light exposure) with impurity formation pathways. For example, acidic media promote hydrolysis of the β-hydroxyl group .
Q. How can researchers validate a new spectrophotometric method for quantifying this compound in complex biological matrices?
Q. What experimental approaches are used to determine the stereochemical integrity of this compound during synthesis and storage?
- Chiral chromatography : Use a Chiralpak® IC column with polar organic mobile phases (e.g., ethanol/hexane) to resolve (S)- and (R)-enantiomers .
- Circular dichroism (CD) : Monitor optical activity at 225 nm to detect racemization .
- Accelerated stress testing : Expose samples to high pH (e.g., 9.0) and track enantiomeric excess (EE) via HPLC to predict storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
